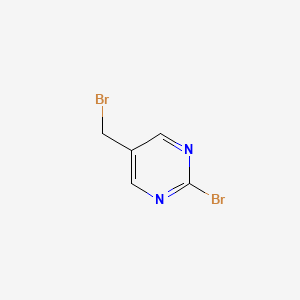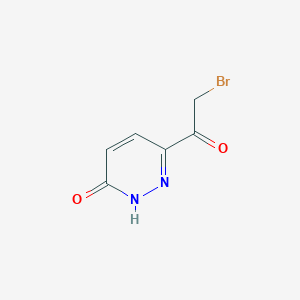
6-(2-bromoacetyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Bromoacetyl)pyridazin-3(2H)-one is a chemical compound with the molecular formula C6H5BrN2O It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-bromoacetyl)pyridazin-3(2H)-one typically involves the bromination of pyridazin-3(2H)-one. One common method is the reaction of pyridazin-3(2H)-one with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the brominating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
化学反应分析
Types of Reactions
6-(2-Bromoacetyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromoacetyl group to an acetyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridazinones with various functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the bromoacetyl group, such as acetyl derivatives.
科学研究应用
6-(2-Bromoacetyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.
作用机制
The mechanism of action of 6-(2-bromoacetyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to changes in their activity or function.
相似化合物的比较
Similar Compounds
6-Acetylpyridazin-3(2H)-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
6-(2-Chloroacetyl)pyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
6-(2-Iodoacetyl)pyridazin-3(2H)-one:
Uniqueness
6-(2-Bromoacetyl)pyridazin-3(2H)-one is unique due to the presence of the bromoacetyl group, which imparts specific reactivity and properties. The bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloro or iodo counterparts. This reactivity can be advantageous in the synthesis of complex molecules and in applications requiring specific chemical modifications.
属性
分子式 |
C6H5BrN2O2 |
|---|---|
分子量 |
217.02 g/mol |
IUPAC 名称 |
3-(2-bromoacetyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-5(10)4-1-2-6(11)9-8-4/h1-2H,3H2,(H,9,11) |
InChI 键 |
MZKHXWVIROXTNN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)NN=C1C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15055506.png)
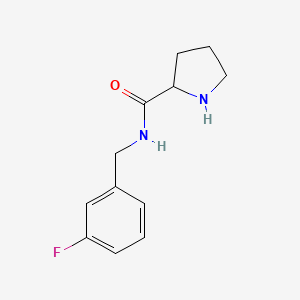
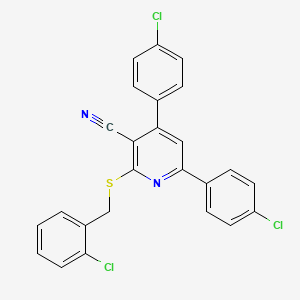
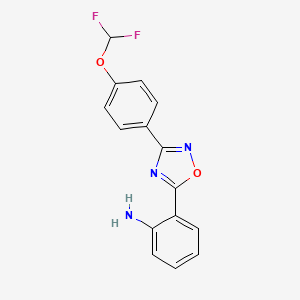
![2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15055519.png)
![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15055529.png)
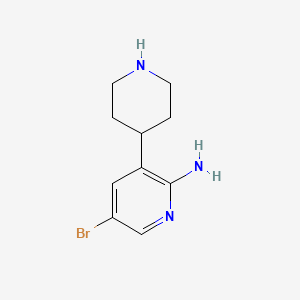




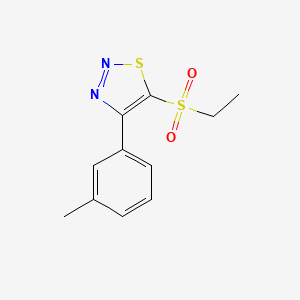
![2-Chloro-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055577.png)
